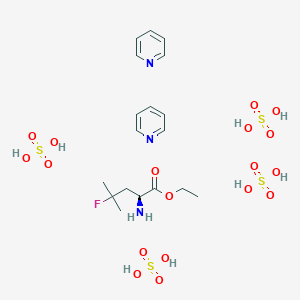

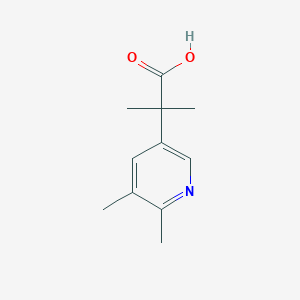

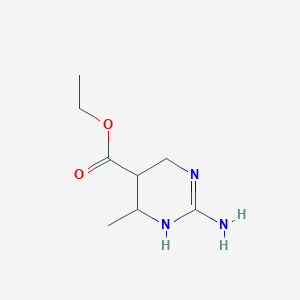

![molecular formula C23H27N5O5 B13061161 (2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)

(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Ala-Phe-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically to assess enzyme activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .

Industrial Production Methods

Industrial production of H-Ala-Phe-Pro-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-Phe-Pro-pNA primarily undergoes enzymatic hydrolysis, where proteolytic enzymes cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to study the activity of various proteases .

Common Reagents and Conditions

Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase

Buffers: Tris-HCl, phosphate-buffered saline (PBS)

pH 7.5-8.0, 37°CMajor Products

The major product formed from the enzymatic cleavage of H-Ala-Phe-Pro-pNA is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .

Applications De Recherche Scientifique

H-Ala-Phe-Pro-pNA is widely used in scientific research for the following applications:

Biochemistry: As a substrate for studying the activity of proteolytic enzymes.

Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.

Medicine: In diagnostic tests to detect enzyme deficiencies or abnormalities.

Industry: In quality control processes for enzyme production and activity assessment

Mécanisme D'action

The mechanism of action of H-Ala-Phe-Pro-pNA involves its hydrolysis by specific proteolytic enzymes. The peptide bond between the proline and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the cleavage through nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide

- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

- N-Succinyl-L-phenylalanine-p-nitroanilide

Uniqueness

H-Ala-Phe-Pro-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteolytic enzymes like chymotrypsin and cathepsin G. Its ability to release a measurable chromogenic product (p-nitroaniline) upon enzymatic cleavage makes it highly valuable in enzyme assays .

Propriétés

Formule moléculaire |

C23H27N5O5 |

|---|---|

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)25-19(14-16-6-3-2-4-7-16)22(30)26-23(31)20-8-5-13-27(20)17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30,31)/t15-,19-,20-/m0/s1 |

Clé InChI |

QYQFQYAKIQPPAS-YSSFQJQWSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

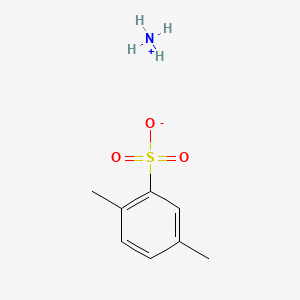

![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)

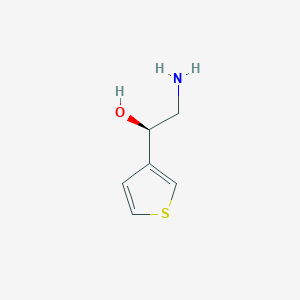

![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)

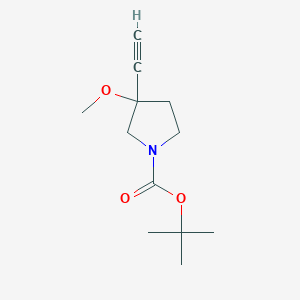

![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)

![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)